molecular formula C24H20BrNO3 B11610084 1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11610084
M. Wt: 450.3 g/mol
InChI Key: UNTUPFATBWLONP-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a benzyl group attached to an indole core

Preparation Methods

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. One common synthetic route includes the following steps:

    Hydroxylation: The addition of a hydroxy group to the indole ring.

    Benzylation: The attachment of a benzyl group to the indole ring.

Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different hydroxy or amino derivatives.

    Substitution: The bromine atom can be substituted with other groups such as chlorine or iodine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydroxylamine for hydroxylation, and palladium catalysts for coupling reactions .

Scientific Research Applications

1-Benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-Benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20BrNO3/c1-16-7-9-18(10-8-16)22(27)14-24(29)20-13-19(25)11-12-21(20)26(23(24)28)15-17-5-3-2-4-6-17/h2-13,29H,14-15H2,1H3

InChI Key

UNTUPFATBWLONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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